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Compound of Interest

Compound Name: Copper tungsten oxide (CuWO4)

Cat. No.: B078475

An In-depth Technical Guide to the Ab Initio Study of Copper Tungstate (CuWOa) Electronic
and Optical Properties

Introduction

Copper tungstate (CuWOa) is a ternary metal oxide semiconductor that has garnered
significant interest for its potential applications in photoelectrochemical (PEC) water splitting
and photocatalysis.[1][2] Its promising properties, including a relatively low band gap and high
stability, make it a candidate for solar energy conversion.[1] Understanding the fundamental
electronic and optical properties of CuWOaus is crucial for optimizing its performance. Ab initio
calculations, based on Density Functional Theory (DFT), provide a powerful theoretical
framework for investigating these properties at an atomic level.[3][4] This guide offers a
detailed overview of the electronic structure and optical characteristics of CuWOa as revealed
by such computational studies, intended for researchers and scientists in materials science and
renewable energy.

Crystal and Electronic Structure
Crystal Lattice

CuWOu4 crystallizes in a triclinic wolframite structure with the P-1 space group.[5][6] The unit
cell contains two formula units. The structure is composed of distorted CuOs and WQe
octahedra that share corners.[5][6] This distortion in the CuOe octahedra is a result of the Jahn-
Teller effect, which breaks the degeneracy of the Cu 3d orbitals.[5][7]
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Table 1: Crystallographic Data for CuWOa

Parameter Experimental Value[7] Calculated Value[5]
a(A) 4.709 4.783
b (A) 5.845 5.925
c(A) 4.884 4.947
a (%) 88.3 88.30
B () 92.5 92.20

|y (°)]97.2]97.40 |

Electronic Band Structure and Density of States (DOS)

Ab initio calculations have established that CuWOa4 is a magnetic insulator with an indirect band
gap.[3][8] The most stable magnetic configuration is antiferromagnetic.[3][4]

The electronic structure near the band gap is primarily determined by the orbitals of copper,
tungsten, and oxygen atoms:

e Valence Band (VB): The top of the valence band is composed of strongly hybridized O 2p
and Cu 3d states.[2][8][9]

e Conduction Band (CB): The bottom of the conduction band is mainly formed by unoccupied
Cu 3d states and W 5d states.[2][8][10]

The localized nature of the Cu 3d states is believed to contribute to low charge carrier mobility.
[2] Different computational methods yield varying band gap values, with the Tran-Blaha
modified Becke-Johnson (TB-mBJ) potential showing excellent agreement with experimental
findings.[11][12]

Table 2: Calculated and Experimental Band Gap of CuWOa
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Method Band Gap Type Value (eV)

LDA + U (U_eff =4 eV) Indirect 1.5[3]

Excellent agreement with

TB-mBJ _
experiment[11][12]

| Experimental | Indirect | 2.2 - 2.45[2][11] |

Optical Properties

The optical properties of CuWOas are a direct consequence of its electronic band structure. The
primary optical transition involves the excitation of electrons from the hybridized O 2p - Cu 3d
valence band to the conduction band, which consists of empty Cu 3d and W 5d levels.[10]
Studies show that the absorption process involves a significant energy flow from oxygen ions to

copper ions.[3][4]

The material's efficiency in light harvesting is limited by a relatively low absorption coefficient,
which is attributed to the indirect nature of its band gap and the possibility of a d-d forbidden
transition.[2][8]

Table 3: Optical Absorption Coefficients of CuUWQOa

Absorption Coefficient (a)

Wavelength (nm) Reference
(cm™)

400 ~6600 [8]

420 (1.65 + 0.14) x 10* [10]

| 500 | ~1715 |[8] |

Ab Initio Computational Methodology

The theoretical investigation of CuWOas relies on a systematic computational workflow using

DFT. The general process is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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